molecular formula C15H10F4O3 B6411314 5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261917-70-7

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411314
CAS RN: 1261917-70-7
M. Wt: 314.23 g/mol
InChI Key: KRXRJZKTSQPQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (5-F2MTPB) is an organic compound with a wide range of scientific research applications. It is a fluorinated benzoic acid derivative with a methoxy group and three fluorine atoms substituted in the aromatic ring. It is a white crystalline solid with a melting point of 146-147 °C and a molecular weight of 310.2 g/mol. 5-F2MTPB is soluble in water and ethanol, and is stable under normal conditions.

Scientific Research Applications

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as aminobenzoic acids, as well as in the preparation of pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes. In addition, 5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of fluorinated polymers for use in fuel cells and in the preparation of fluorescent dyes for use in biomedical imaging.

Mechanism of Action

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% acts as a fluorination reagent, and is used in the synthesis of fluorinated compounds. The mechanism of action is based on the electrophilic substitution of the fluorine atom for a proton on the aromatic ring of the compound. The fluorine atom is attracted to the positively charged carbon atom, and the proton is released. This reaction is known as a nucleophilic aromatic substitution.
Biochemical and Physiological Effects
5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory and analgesic properties, as well as anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its stability under normal conditions, which allows for a wide range of applications. Additionally, it is soluble in water and ethanol, which makes it easy to work with in the laboratory. However, it is important to note that 5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is a powerful fluorinating reagent and should be handled with care.

Future Directions

The potential applications of 5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in scientific research are vast. It has already been used in the synthesis of various organic compounds, and in the preparation of pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new fluorinated polymers for use in fuel cells, as well as in the preparation of fluorescent dyes for use in biomedical imaging. Further research could also be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its anti-inflammatory and analgesic properties. Finally, its potential anti-cancer properties could be further explored.

Synthesis Methods

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 2-methoxy-5-trifluoromethylphenol and chloroacetic acid in a two-step reaction. In the first step, the two reactants are combined in a reaction vessel and heated to a temperature of 80-90°C, with stirring. The reaction is allowed to proceed for 3 hours, after which the reaction mixture is cooled and the product is collected by filtration. In the second step, the crude product is dissolved in ethanol and treated with aqueous sodium hydroxide solution. The resulting solution is then heated to a temperature of 80-90°C, with stirring, and the reaction is allowed to proceed for 3 hours. The reaction mixture is cooled, and the product is collected by filtration.

properties

IUPAC Name

5-fluoro-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-2-8(15(17,18)19)6-11(13)10-4-3-9(16)7-12(10)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXRJZKTSQPQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692128
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

CAS RN

1261917-70-7
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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